![molecular formula C5H11ClF3N B2751520 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride CAS No. 136564-89-1](/img/structure/B2751520.png)
4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride
Overview
Description
4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 136564-89-1 . It has a molecular weight of 177.6 and is typically stored at room temperature . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride is1S/C5H10F3N.ClH/c1-4(3-9)2-5(6,7)8;/h4H,2-3,9H2,1H3;1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Complex Formation and Hydrogen Bonding
A study by Castaneda et al. (2001) explored the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, highlighting the equilibrium between free molecules and complexes of various compositions. This research provides insights into the hydrogen bonding capabilities and potential for homoconjugated NHN+ cation formation, which could be relevant for understanding the chemical behavior of 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride in similar contexts (Castaneda, Denisov, & Schreiber, 2001).
Fluorinated Amino Acids Synthesis
Pigza, Quach, and Molinski (2009) reported on the stereoselective syntheses of fluorinated amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid, which is closely related to 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride. Their work demonstrates the compound's utility in producing valuable fluorinated amino acids through a series of transformations, including oxidative rearrangement and hydrogenation. This underscores its potential application in the synthesis of bioactive molecules and pharmaceuticals (Pigza, Quach, & Molinski, 2009).
Asymmetric Synthesis via C–H Bond Functionalization
Wangweerawong, Bergman, and Ellman (2014) presented the first asymmetric intermolecular addition of non-acidic C–H bonds to imines, utilizing N-perfluorobutanesulfinyl imine substituent for reactivity and diastereoselectivity. This study showcases the application of 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride in asymmetric synthesis, providing a pathway to highly enantiomerically enriched amine hydrochlorides (Wangweerawong, Bergman, & Ellman, 2014).
Photo-Fluorination Technique for Perfluorochemicals
Scherer, Yamanouchi, and Onox (1990) developed a novel technique for the synthesis of perfluorochemicals, including branched F-alkanes and F-ethers, through liquid-phase photofluorination with elemental fluorine. Their research could indicate potential methods for the derivatization or transformation of 4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride into complex perfluorochemicals for material science applications (Scherer, Yamanouchi, & Onox, 1990).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4,4,4-trifluoro-2-methylbutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-4(3-9)2-5(6,7)8;/h4H,2-3,9H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZZMNUWBBIRHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2-methylbutan-1-amine hydrochloride |
Synthesis routes and methods
Procedure details
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